6-[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Overview
Description
6-[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is a complex organic compound that features a pyridazinone core substituted with a triazole ring, a chlorofluorophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. The final step involves the addition of the sulfanyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under catalytic hydrogenation.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted chlorofluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Used in similar synthetic applications and has comparable reactivity.
3-Chloro-4-fluorophenyl isocyanate: Shares structural similarities and is used in the synthesis of related compounds.
Uniqueness
6-[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN5OS/c13-7-5-6(1-2-8(7)14)19-11(17-18-12(19)21)9-3-4-10(20)16-15-9/h1-5H,(H,16,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZTUOYXMSHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=NNC(=O)C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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